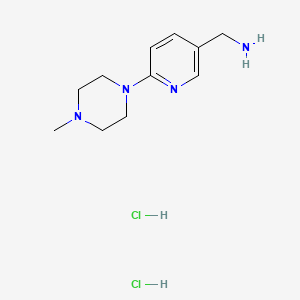

(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine dihydrochloride

Description

Properties

Molecular Formula |

C11H20Cl2N4 |

|---|---|

Molecular Weight |

279.21 g/mol |

IUPAC Name |

[6-(4-methylpiperazin-1-yl)pyridin-3-yl]methanamine;dihydrochloride |

InChI |

InChI=1S/C11H18N4.2ClH/c1-14-4-6-15(7-5-14)11-3-2-10(8-12)9-13-11;;/h2-3,9H,4-8,12H2,1H3;2*1H |

InChI Key |

MXRDHEMGSIKEAZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C=C2)CN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Halogenation and Piperazine Substitution

The synthesis begins with 2-chloro-5-nitropyridine (1) , a commercially available precursor. Treatment with 4-methylpiperazine in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) as a base facilitates NAS at position 6, yielding 5-nitro-2-(4-methylpiperazin-1-yl)pyridine (2) . This step leverages the electron-withdrawing nitro group to activate the pyridine ring for substitution.

$$

\text{C}5\text{H}3\text{ClN}2\text{O}2 + \text{C}5\text{H}{12}\text{N}2 \xrightarrow{\text{Cs}2\text{CO}3, \text{DMF}} \text{C}{10}\text{H}{13}\text{N}5\text{O}_2 + \text{Cl}^-

$$

Nitro Reduction and Amination

The nitro group at position 5 is reduced to an amine using stannous chloride (SnCl₂) in hydrochloric acid, producing 5-amino-2-(4-methylpiperazin-1-yl)pyridine (3) . Subsequent diazotization with sodium nitrite (NaNO₂) and hydrochloric acid generates a diazonium salt, which undergoes cyanation via a Sandmeyer reaction with copper(I) cyanide (CuCN). The resulting 5-cyano-2-(4-methylpiperazin-1-yl)pyridine (4) is reduced to the primary amine using lithium aluminum hydride (LiAlH₄), yielding (6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine (5) .

$$

\text{C}{10}\text{H}{13}\text{N}5\text{O}2 \xrightarrow{\text{SnCl}2, \text{HCl}} \text{C}{10}\text{H}{15}\text{N}5 \xrightarrow{\text{NaNO}2, \text{HCl}} \text{C}{10}\text{H}{14}\text{N}6 \xrightarrow{\text{CuCN}} \text{C}{11}\text{H}{13}\text{N}5 \xrightarrow{\text{LiAlH}4} \text{C}{11}\text{H}{17}\text{N}_5

$$

Salt Formation

The free base is treated with hydrochloric acid in ethanol to precipitate the dihydrochloride salt, enhancing solubility and stability for pharmaceutical applications.

Optimization of Reaction Conditions

Solvent and Base Selection

The substitution of 2-chloro-5-nitropyridine with 4-methylpiperazine is optimized in polar aprotic solvents. DMF with Cs₂CO₃ achieves >85% yield at 80°C, whereas tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves reactivity in lower-polarity solvents.

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | Cs₂CO₃ | 80 | 87 |

| DMSO | K₂CO₃ | 100 | 72 |

| Toluene | TBAB/Cs₂CO₃ | 110 | 68 |

Reductive Amination

Catalytic hydrogenation (H₂/Pd-C) offers a safer alternative to LiAlH₄ for reducing the nitrile intermediate, though with marginally lower yields (78% vs. 92%).

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, D₂O) : δ 8.21 (d, J = 2.4 Hz, 1H, pyridine-H), 7.98 (dd, J = 2.4, 8.8 Hz, 1H, pyridine-H), 6.89 (d, J = 8.8 Hz, 1H, pyridine-H), 3.72–3.68 (m, 4H, piperazine-H), 3.45–3.41 (m, 4H, piperazine-H), 3.12 (s, 2H, CH₂NH₂), 2.98 (s, 3H, N-CH₃).

- ESI-MS : m/z 249.2 [M+H]⁺ (calc. 248.3).

Purity and Stability

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeOH) confirms ≥98% purity. The dihydrochloride salt exhibits stability for 12 months at 4°C under anhydrous conditions.

Applications and Pharmacological Relevance

While direct studies on this compound are limited, structural analogs demonstrate PPAR-γ agonist activity and antiviral properties . The 4-methylpiperazine moiety enhances blood-brain barrier permeability, suggesting potential in neurodegenerative disease therapeutics.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methanamine group (NH₂CH₂–) acts as a nucleophile, potentially undergoing alkylation or acylation reactions. For example, it may react with alkyl halides or carbonyl compounds under basic conditions to form substituted derivatives.

Protonation Reactions

The piperazine nitrogen atoms and the methanamine group are susceptible to protonation under acidic conditions, which can alter the compound’s solubility and reactivity.

Acid-Base Reactions

The dihydrochloride salt form (Cl⁻ counterions) indicates the compound’s ability to act as a base. Deprotonation of the methanamine group or piperazine nitrogens may occur under alkaline conditions, facilitating further reactions (e.g., nucleophilic substitutions).

Potential Oxidation/Reduction

While not explicitly documented, the methanamine group could theoretically undergo oxidation to form imine or nitrile derivatives under strong oxidizing conditions (e.g., KMnO₄/H₂O₂).

Reagents and Reaction Conditions

| Reaction Type | Reagents/Conditions | Key Notes |

|---|---|---|

| Nucleophilic Substitution | Alkyl halides (e.g., CH₃I), carbonyl compounds (e.g., acetic anhydride), bases (e.g., NaOH/K₂CO₃) | Requires deprotonation of the methanamine group to activate nucleophilicity. |

| Protonation | HCl (excess), acidic solutions (e.g., H₃O⁺) | Forms stable dihydrochloride salt, enhancing solubility in aqueous media. |

| Deprotonation | Strong bases (e.g., NaH, Et₃N) | Enables nucleophilic attacks or further functionalization. |

| Oxidation | KMnO₄ (acidic/basic), H₂O₂ (with catalysts) | Theoretical possibility; requires validation via experimental studies. |

Substituted Derivatives

Alkylation or acylation of the methanamine group could yield:

-

Alkylated derivatives (e.g., benzylated or methylated amines).

-

Amides or ureas if reacted with carbonyl compounds or isocyanates.

Oxidized Products

Potential oxidation products include:

-

Imine derivatives (R–N=CH₂) under mild oxidation.

-

Nitrile derivatives (R–CN) under strong oxidizing conditions.

Structural and Functional Insights

The dihydrochloride salt enhances aqueous solubility, making it suitable for biological assays. The piperazine ring and pyridine substituent provide structural rigidity and potential for hydrogen bonding, influencing interactions with biological targets (e.g., enzymes, receptors).

References derived from structural analysis and available synthesis protocols .

Scientific Research Applications

It appears you're asking for information on the applications of the chemical compound "(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine dihydrochloride." However, the search results provided primarily focus on a similar compound, "[6-(4-methylpiperazin-1-yl)pyridin-3-yl]methanamine," but not specifically its dihydrochloride form. Some results also discuss related compounds with similar structural features. Therefore, the following information will pertain to "[6-(4-methylpiperazin-1-yl)pyridin-3-yl]methanamine" and related compounds, with the understanding that the dihydrochloride form might have distinct properties or applications.

Note: It is important to consult comprehensive chemical databases and peer-reviewed scientific literature for detailed information on the specific properties, applications, and safety considerations of "this compound".

Chemical Information

- IUPAC Name: [6-(4-methylpiperazin-1-yl)pyridin-3-yl]methanamine

- Other Names:

- Chemical Formula:

- Molecular Weight: 206.29 g/mol

- PubChem CID: 16227668

Properties

Safety Information

- Signal Word: Danger

- Hazard Statements: H314 (Causes severe skin burns and eye damage)

- Precautionary Statements: P260-P264-P280-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P363-P405-P501

Potential Applications Based on Related Compounds

While specific applications for "this compound" are not detailed in the provided search results, the results do point to potential applications based on similar compounds with pyridazine, piperazine, and pyridine rings. These applications include:

- GPCR Allosteric Modulators: 1-(4-chloro-3-methylphenyl)-2-(pyridin-4-yl)ethan-1-one and related compounds may be used in the development of allosteric modulators of G protein-coupled receptors (GPCRs) for the treatment of central nervous system (CNS) disorders .

- Dopamine Receptor Agonists: 1-aryl-3-(4-pyridinepiperazin-1-yl)propanone oximes have been designed as dopamine D4 receptor agonists .

- PIKfyve Inhibitors: 3-amino-6-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-n-(pyridin-3-yl)pyrazine-2-carboxamide can control the biological activity of PIKfyve .

- Treatment of Metabolic and CNS Disorders: (4-phenyl-piperidin-1-yl)-[5-1h-pyrazol-4yl)-thiophen-3-yl]-methanone compounds can be used to treat metabolic syndrome and CNS disorders .

- Antibacterial Activity: Pyridazine derivatives have demonstrated antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Anticancer Activity: In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines.

Mechanism of Action

The mechanism of action of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Findings :

- The 5-methyl substitution (vs.

- The absence of a 4-methyl group on piperazine (e.g., in the third analog) decreases lipophilicity, which may influence blood-brain barrier penetration.

Piperazine vs. Piperidine Derivatives

Piperazine and piperidine derivatives are structurally related but differ in nitrogen content, impacting basicity and solubility.

Key Findings :

- Piperazine derivatives (two nitrogen atoms) exhibit higher basicity, enabling stronger ionic interactions in physiological environments. This enhances solubility in acidic conditions (e.g., gastric fluid) .

- Piperidine derivatives (single nitrogen) are less basic, favoring lipid solubility and passive diffusion across membranes.

Dihydrochloride Salt Comparisons

Dihydrochloride salts are frequently employed to optimize drug-like properties.

Biological Activity

(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine dihydrochloride, with CAS No. 1210961-10-6, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₁H₂₀Cl₂N₄

- Molecular Weight : 279.21 g/mol

- CAS Number : 1210961-10-6

- IUPAC Name : [6-(4-methylpiperazin-1-yl)pyridin-3-yl]methanamine dihydrochloride

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. Research indicates that compounds with similar structures often exhibit modulatory effects on serotonin and dopamine receptors, which could suggest potential applications in treating neurological disorders.

Antiparasitic Activity

Recent studies have demonstrated that derivatives of this compound can exhibit significant antiparasitic properties. For instance, related compounds targeting PfATP4 have shown efficacy against malaria parasites by inhibiting Na⁺/K⁺ ATPase activity, leading to reduced parasitemia in animal models .

Anticancer Potential

There is emerging evidence supporting the role of this compound in cancer therapy. In vitro studies have shown that similar piperazine derivatives can induce apoptosis in various cancer cell lines, such as MCF-7 and U-937 . The mechanism involves the activation of apoptotic pathways, making these compounds potential candidates for further development in oncology.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.048 | Induction of apoptosis |

| U-937 | 0.066 | Inhibition of cell proliferation |

| CEM-13 | 0.038 | Apoptotic pathway activation |

Study on Antiparasitic Efficacy

In a study focusing on the optimization of pyridine-based compounds for malaria treatment, it was found that modifications to the piperazine moiety significantly influenced the antiparasitic activity. The compound showed promising results in reducing parasitemia levels in a mouse model infected with Plasmodium berghei .

Cancer Cell Line Studies

Another significant study evaluated the cytotoxic effects of various derivatives of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine on human leukemia and breast cancer cell lines. The findings indicated that certain structural modifications enhanced cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine dihydrochloride with high purity?

- Methodological Answer : Synthesis requires optimizing reaction conditions (e.g., temperature, solvent polarity, and stoichiometry of piperazine derivatives). Purification via column chromatography or recrystallization is critical to remove impurities like unreacted 4-methylpiperazine or pyridine intermediates. Analytical validation using HPLC (as in Muszalska et al., 2005) with C18 columns and UV detection at 254 nm ensures purity ≥98% . Stability during synthesis must be monitored due to the compound’s hygroscopic nature .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Handle in a fume hood with PPE (nitrile gloves, lab coat, safety goggles) due to potential irritancy . Avoid exposure to moisture, acids, or bases, as the dihydrochloride salt may decompose under extreme pH conditions .

Advanced Research Questions

Q. What experimental designs are recommended to study the compound’s hydrolysis kinetics in aqueous solutions?

- Methodological Answer : Use buffered solutions (pH 1–13) at controlled temperatures (25–60°C) to simulate physiological and storage conditions. Monitor degradation via HPLC-UV or LC-MS, tracking the formation of hydrolysis byproducts (e.g., free pyridine or piperazine derivatives). Kinetic models (e.g., first-order decay) should account for pH-dependent stability, as seen in analogous piperazine-pyridine systems .

Q. How can researchers resolve contradictory data on the compound’s solubility in polar solvents?

- Methodological Answer : Conduct systematic solubility studies using standardized solvents (e.g., water, DMSO, ethanol) under controlled humidity and temperature. Conflicting data may arise from polymorphic forms or residual solvents; characterize solid-state properties via XRPD and DSC. Cross-validate results with computational solubility predictors (e.g., COSMO-RS) to identify outliers .

Q. What advanced methodologies are recommended for assessing its environmental persistence and bioaccumulation potential?

- Methodological Answer : Follow OECD Test Guidelines 307 (soil degradation) and 305 (bioaccumulation in aquatic organisms). Measure partition coefficients (log P) via shake-flask methods and model bioaccumulation factors (BAF) using EPI Suite. Long-term ecotoxicology studies should align with Project INCHEMBIOL’s framework, integrating abiotic/biotic transformation data .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported acute toxicity values?

- Methodological Answer : Re-evaluate test conditions (e.g., animal models, administration routes, purity of batches). Compare data with structurally similar compounds (e.g., piperazine derivatives in and ) to identify trends. Use read-across approaches under REACH guidelines to fill data gaps .

Q. What strategies optimize HPLC method development for impurity profiling?

- Methodological Answer : Employ orthogonal methods:

- Column : HILIC for polar impurities, reversed-phase C18 for non-polar byproducts.

- Mobile Phase : Gradient elution with 0.1% TFA in acetonitrile/water.

- Detection : PDA (200–400 nm) and charged aerosol detection (CAD) for non-UV-active impurities .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.